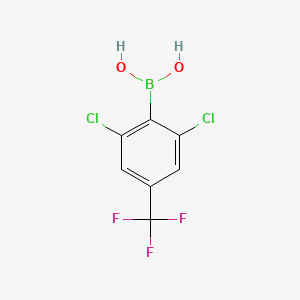
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid (CAS Number: 1887240-36-9) is an organoboron compound. Its IUPAC name is (2,6-dichloro-4-(trifluoromethyl)phenyl)boronic acid . This compound belongs to the class of organometallic reagents and has applications in various fields.
Molecular Structure Analysis
Applications De Recherche Scientifique
Suzuki-Miyaura Coupling Reactions
The compound is used as a reactant in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds . It’s a popular method due to its mild and functional group tolerant reaction conditions .
Synthesis of Diphenylacetylene
The compound is used in the synthesis of diphenylacetylene . Diphenylacetylene and its derivatives are important π-conjugated molecules. They are used as prominent materials in gas separation composite membranes and are also important building blocks for various organic syntheses .
Palladium-Catalyzed Direct Arylation Reactions
The compound can be used in palladium-catalyzed direct arylation reactions . These reactions are used to introduce an aryl group into a molecule, which can be useful in the synthesis of complex organic compounds .
Tandem-Type Pd (II)-Catalyzed Oxidative Heck Reaction
The compound can be used in a tandem-type Pd (II)-catalyzed oxidative Heck reaction . This reaction is a type of carbon-carbon bond-forming reaction that involves the palladium-catalyzed addition of arylboronic acids to alkenes .
Intramolecular C-H Amidation Sequence
The compound can be used in an intramolecular C-H amidation sequence . This reaction is a type of carbon-nitrogen bond-forming reaction that involves the palladium-catalyzed addition of arylboronic acids to amides .
Synthesis of 4-(2-Trifluoromethyl)Phenylpyrrolo[2,3-d]Pyrimidine
The compound can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine . This compound is a potential antagonist of corticotropin-releasing hormone .
Safety and Hazards
Propriétés
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHPSRANHQGNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-hydrazino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1470864.png)
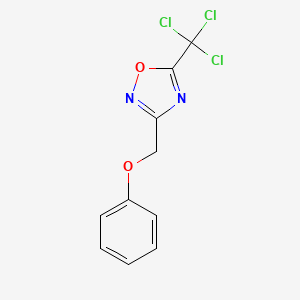
![3-(4-chloro-3-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1470870.png)
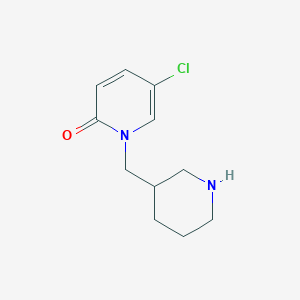
![2-[(3-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470876.png)
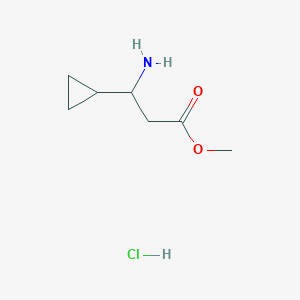
![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1470878.png)

![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)

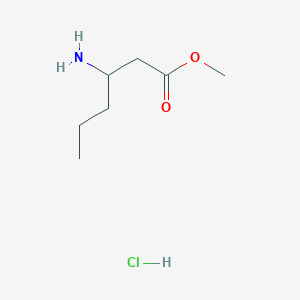
![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)
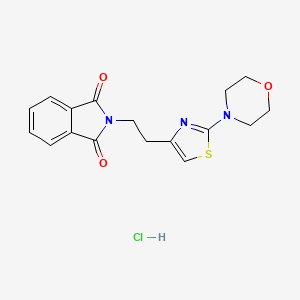
![Methyl 3-[(piperidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1470887.png)